7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid
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Overview
Description
7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid is a heterocyclic compound that contains a pyridazine ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone derivatives share structural similarities with 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridopyrimidines, also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-oxo-7-phenylpyrido[2,3-d]pyridazine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-13-11-10(7-4-8-15-11)12(14(19)20)16-17(13)9-5-2-1-3-6-9/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTCJXDKGWAIFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=N3)C(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856593 |
Source
|
Record name | 8-Oxo-7-phenyl-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13694-12-7 |
Source
|
Record name | 8-Oxo-7-phenyl-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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